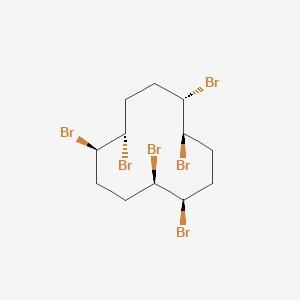
γ-ヘキサブロモシクロドデカン
概要
説明
Gamma-Hexabromocyclododecane is a brominated flame retardant widely used in various industries. It is one of the three main isomers of hexabromocyclododecane, the other two being alpha-hexabromocyclododecane and beta-hexabromocyclododecane. This compound is primarily used to enhance the fire resistance of materials such as polystyrene foams, textiles, and electronic equipment .
科学的研究の応用
Gamma-Hexabromocyclododecane has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of brominated flame retardants in various environments.
Biology: Investigated for its effects on biological systems, including its potential to disrupt endocrine functions.
Medicine: Studied for its toxicological impacts and potential health risks.
作用機序
Target of Action
Gamma-Hexabromocyclododecane (γ-HBCD) is a non-aromatic compound belonging to the bromine flame retardant family . It is known to have several targets in the body, including the neuronal system, endocrine system, cardiovascular system, liver, and the reproductive system . It has been linked to cytokine production, DNA damage, increased cell apoptosis, increased oxidative stress, and reactive oxygen species (ROS) production .
Mode of Action
The mode of action of γ-HBCD involves its interaction with these targets, leading to a variety of changes. For example, it has been found to have detrimental effects on the neuronal system, endocrine system, cardiovascular system, liver, and the reproductive system . It has also been linked to cytokine production, DNA damage, increased cell apoptosis, increased oxidative stress, and reactive oxygen species (ROS) production .
Biochemical Pathways
Microbial debromination of γ-HBCD is via hydrolytic debromination, HBr-elimination, and HBr-dihaloelimination . Biotic transformation of γ-HBCD yields many hydroxylated and lower brominated compounds . These transformations are part of the biochemical pathways affected by γ-HBCD.
Pharmacokinetics
The pharmacokinetics of γ-HBCD suggest that it is well absorbed (73-83%) and distributed preferentially to lipophilic tissues . It is rapidly metabolized and eliminated in the urine and feces . The elimination, both whole-body and from individual tissues, is biphasic.
Result of Action
The result of γ-HBCD’s action is a variety of molecular and cellular effects. It has been linked to cytokine production, DNA damage, increased cell apoptosis, increased oxidative stress, and reactive oxygen species (ROS) production . These effects can lead to various health concerns, including detrimental effects on the neuronal system, endocrine system, cardiovascular system, liver, and the reproductive system .
Action Environment
γ-HBCD is a persistent organic pollutant (POP) that accumulates easily in the environment and has a high half-life in water . It is found in house dust, electronics, insulation, and construction . Environmental factors such as the presence of bacteria capable of transforming γ-HBCD can influence its action, efficacy, and stability . Furthermore, γ-HBCD is globally prevalent and recalcitrant toxic environmental pollutants .
生化学分析
Biochemical Properties
Gamma-Hexabromocyclododecane interacts with various enzymes and proteins. For instance, a bacterium named Shewanella oneidensis MR-1 has been found to degrade gamma-Hexabromocyclododecane under optimized conditions . The degradation of gamma-Hexabromocyclododecane by this bacterium could pave the way for eco-friendly applications .
Cellular Effects
Gamma-Hexabromocyclododecane has been found to have detrimental effects on various types of cells and cellular processes. It has been linked to cytokine production, DNA damage, increased cell apoptosis, increased oxidative stress, and reactive oxygen species (ROS) production . It can affect liver weight and liver enzymes, trigger antidiuretic hormone syndrome, affect the reproductive system, and induce alterations in spontaneous behavior and memory defects .
Molecular Mechanism
The molecular mechanism of gamma-Hexabromocyclododecane involves its interaction with biomolecules and changes in gene expression. For instance, it has been found that both β-Hexabromocyclododecane and gamma-Hexabromocyclododecane could be bioisomerized to α-Hexabromocyclododecane in Nibea albiflora .
Temporal Effects in Laboratory Settings
The effects of gamma-Hexabromocyclododecane change over time in laboratory settings. For example, in a study conducted in Jinan, China, the temporal trend suggested that gamma-Hexabromocyclododecane levels in the industrial area rose significantly between 2014 and 2019 .
Dosage Effects in Animal Models
The effects of gamma-Hexabromocyclododecane vary with different dosages in animal models. For instance, a study conducted on rats showed that the bioaccumulation of gamma-Hexabromocyclododecane was dependent on the concentration to which the animal was exposed .
Metabolic Pathways
Gamma-Hexabromocyclododecane is involved in various metabolic pathways. For instance, a study found that Shewanella oneidensis MR-1 could degrade gamma-Hexabromocyclododecane, identifying three intermediates, including 2-bromo dodecane, 2,7,10-trimethyldodecane, and 4-methyl-1-decene .
Transport and Distribution
Gamma-Hexabromocyclododecane is transported and distributed within cells and tissues. For example, a study conducted in Kaohsiung, Taiwan, found that the highest concentrations of gamma-Hexabromocyclododecane were observed in the intestine and gill of Nibea albiflora .
Subcellular Localization
Research has shown that gamma-Hexabromocyclododecane can accumulate in different tissues of animals, suggesting that it may have specific subcellular targets .
準備方法
Gamma-Hexabromocyclododecane is synthesized through the bromination of cyclododecatriene. The reaction typically involves the use of bromine in the presence of a solvent such as methanol or acetonitrile. The reaction conditions, including temperature and reaction time, are carefully controlled to maximize the yield of the gamma isomer . Industrial production methods often involve continuous bromination processes to ensure consistent quality and high production rates .
化学反応の分析
Gamma-Hexabromocyclododecane undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Involves the removal of bromine atoms, resulting in lower brominated compounds.
Substitution: Bromine atoms can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include hydroxyl radicals, hydrogen atoms, and various reducing agents. The major products formed from these reactions include pentabromocyclododecanes and other lower brominated derivatives .
類似化合物との比較
Gamma-Hexabromocyclododecane is often compared with other brominated flame retardants such as:
Alpha-Hexabromocyclododecane: Similar in structure but differs in its metabolic pathways and environmental persistence.
Beta-Hexabromocyclododecane: Less prevalent but shares similar toxicological profiles.
Tetrabromobisphenol A: Another widely used brominated flame retardant with different applications and toxicological effects
Gamma-Hexabromocyclododecane is unique due to its specific isomeric form, which influences its behavior in biological and environmental systems .
特性
IUPAC Name |
(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromocyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIGXXQKDWULML-MOCCIAMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](CC[C@@H]([C@@H](CC[C@H]([C@@H]1Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873773, DTXSID701016671 | |
| Record name | (+/-)-gamma-Hexabromocyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-gamma-Hexabromocyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134237-52-8, 678970-17-7 | |
| Record name | γ-Hexabromocyclododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134237-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Hexabromocyclododecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134237528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Hexabromocyclododecane, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0678970177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-gamma-Hexabromocyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-gamma-Hexabromocyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .GAMMA.-HEXABROMOCYCLODODECANE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11I055K0BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .GAMMA.-HEXABROMOCYCLODODECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1Y9J11RMU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical concentrations of gamma-HBCD found in the environment?
A1: Concentrations of gamma-HBCD vary significantly depending on the environmental compartment and proximity to potential sources. For instance, in English lakes, gamma-HBCD was detected in water at concentrations ranging from 80 to 270 pg/L and in sediments from 880 to 4800 pg/g dry weight []. In the atmosphere of Guangzhou, China, mean concentrations ranged from 0.69 to 3.09 pg/m3 []. These levels are lower than those reported in Europe but similar to remote or urban sites in the U.S. [].
Q2: How does the presence of gamma-HBCD in the environment impact wildlife?
A2: Studies have shown that gamma-HBCD can accumulate in wildlife, particularly in top predators. For example, in an eastern Canadian Arctic marine food web, total HBCDs, including gamma-HBCD, were found in all species, with concentrations ranging from 0.6 pg/g lipid weight in Arctic cod to 3.9 ng/g lipid weight in narwhal [].
Q3: What is known about the degradation of gamma-HBCD in the environment?
A3: Research indicates that gamma-HBCD can degrade in the environment, potentially through the sequential loss of hydrogen bromide (HBr). Evidence for this degradation pathway comes from the detection of tetrabromocyclododecadienes and pentabromocyclododecenes in sediments [].
Q4: What are the main sources of gamma-HBCD in the environment?
A4: While gamma-HBCD is a major component of technical HBCD mixtures, its relative abundance in environmental samples can vary. In the atmosphere of Guangzhou, China, alpha-HBCD dominated the isomeric profile, suggesting a potential mixture of sources, including local emissions and soil-air exchange []. The presence of gamma-HBCD in car dust at significantly higher levels compared to homes and offices suggests that cars may be a specific source of this isomer [].
Q5: What are the different diastereomers of HBCD, and what is unique about gamma-HBCD?
A5: Hexabromocyclododecane (HBCD) exists as three main diastereomers: alpha-, beta-, and gamma-HBCD. Each diastereomer also exists as a pair of enantiomers. Gamma-HBCD is typically the most abundant diastereomer in technical HBCD mixtures [, , ].
Q6: How does the enantiomeric composition of gamma-HBCD change in the environment and biota?
A6: In a study of English lakes, gamma-HBCD was found to be racemic in water and sediment samples, but enantiomeric enrichment of (+) gamma-HBCD was observed in fish, suggesting enantioselective biotransformation []. Similarly, in an Arctic marine food web, there was an overall preferential enrichment of the (-) alpha-enantiomer relative to the (+) alpha-enantiomer with increasing trophic level, indicating enantioselective bioaccumulation or metabolism [].
Q7: What is known about the toxicity of gamma-HBCD?
A7: While more research is needed on the specific toxicity of gamma-HBCD, studies on the technical HBCD mixture, which contains a significant proportion of gamma-HBCD, have shown potential for endocrine disruption and developmental neurotoxicity []. In juvenile rainbow trout, exposure to gamma-HBCD led to disruptions in the thyroid axis, including altered thyroid hormone levels and thyroid epithelial cell height [].
Q8: How is gamma-HBCD metabolized?
A8: Research suggests that gamma-HBCD can be metabolized by cytochrome P450 enzymes, particularly in the liver [, , ]. This biotransformation process may contribute to the observed shift in diastereomer profiles from gamma-HBCD dominance in technical mixtures to alpha-HBCD dominance in biological samples [].
Q9: What analytical techniques are used to measure gamma-HBCD in environmental and biological samples?
A9: Various analytical methods are employed to measure gamma-HBCD, including gas chromatography-mass spectrometry (GC/MS) [, ], liquid chromatography-mass spectrometry (LC/MS) [, , , , ], and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , , , , ]. The choice of method depends on factors such as the sample matrix, required sensitivity, and the need for isomer-specific or enantiomer-specific analysis.
Q10: Are there challenges in accurately measuring gamma-HBCD enantiomers?
A10: Accurately determining enantiomeric fractions (EFs) of gamma-HBCD can be challenging due to potential instrument and matrix effects during LC/MS analysis. Using labelled surrogates can help correct for these effects and improve the accuracy of EF measurements [].
Q11: What are the major routes of human exposure to gamma-HBCD?
A11: Humans are exposed to gamma-HBCD primarily through diet, particularly the consumption of contaminated fish and shellfish [, ]. Dust ingestion is also considered a significant exposure pathway, especially for toddlers [, ]. Inhalation of indoor and outdoor air contributes to a lesser extent [].
Q12: What are the potential health effects of gamma-HBCD exposure in humans?
A12: While research on the specific health effects of gamma-HBCD in humans is limited, findings from animal studies and in vitro experiments raise concerns about potential endocrine disruption, neurotoxicity, and developmental effects [, , , ]. More research is needed to fully understand the long-term health consequences of gamma-HBCD exposure in humans.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


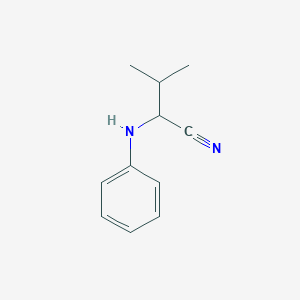
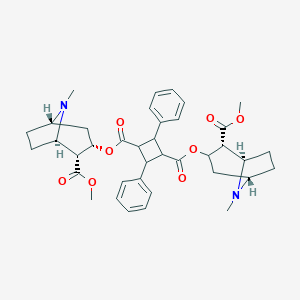
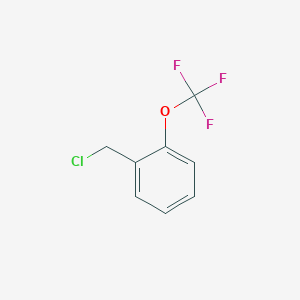
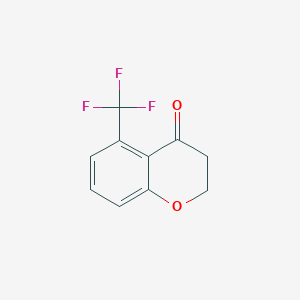

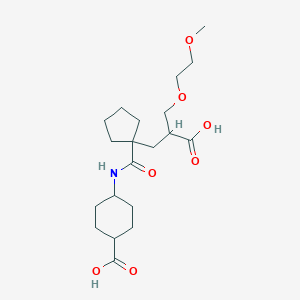
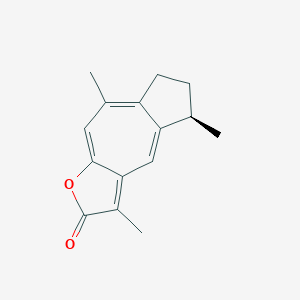
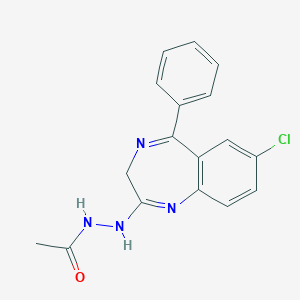
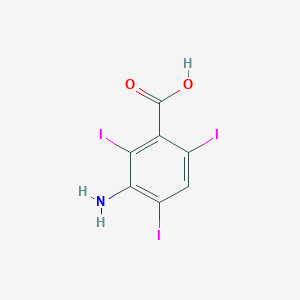
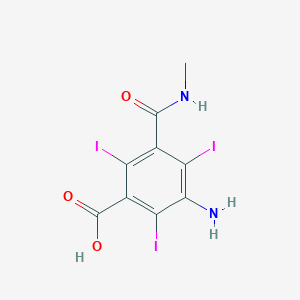

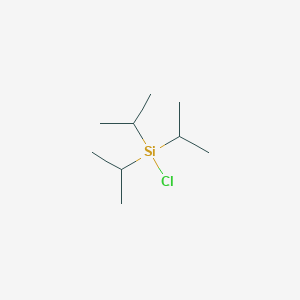
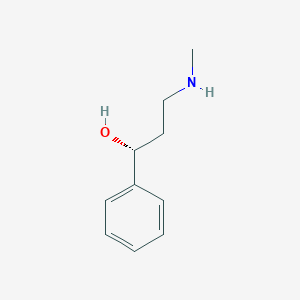
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)
